N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461216
InChI: InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3
SMILES: CC(=O)N(C)C1CCCN(C1)CCN
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13461216

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3
Standard InChI Key GWKCMQWQIGOBOD-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCCN(C1)CCN
Canonical SMILES CC(=O)N(C)C1CCCN(C1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a 2-aminoethyl group (-CH₂CH₂NH₂) and at the 3-position with a methyl-acetamide moiety (-N(CH₃)C(O)CH₃). This configuration introduces both hydrophilic (amine) and hydrophobic (acetamide) regions, influencing its solubility and receptor-binding capabilities.

Key Structural Data:

PropertyValueSource
IUPAC NameN-[1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide
Molecular FormulaC₁₀H₂₁N₃O
Molecular Weight199.29 g/mol
SMILESCC(=O)N(C)C1CCCN(C1)CCN
InChIKeyGWKCMQWQIGOBOD-UHFFFAOYSA-N

Stereochemical Considerations

The stereochemistry of the piperidine ring significantly impacts biological activity. For instance, the (S)-enantiomer of structurally analogous compounds demonstrates enhanced binding affinity to neuronal receptors compared to the (R)-form. While stereochemical data for this specific compound is limited, molecular modeling suggests that the equatorial orientation of the 2-aminoethyl group optimizes interactions with target proteins.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Aminoacetylation: Reacting 3-aminopiperidine with chloroacetyl chloride under basic conditions yields the 2-aminoacetyl-piperidine intermediate .

  • Methylation: Introducing the methyl group via reductive amination using methyl iodide or formaldehyde .

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization achieves >95% purity .

Reaction conditions (temperature: 70–80°C, time: 2 hours) are critical to minimizing by-products such as N-methylpiperidine or over-acetylated derivatives .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Key parameters include:

  • Pressure: 1–2 atm

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps

  • Solvent System: Ethanol-water mixtures to balance solubility and safety

A patented method (CN1324003C) avoids corrosive reagents by using acetic acid and methylamine as raw materials, streamlining production while reducing environmental impact .

Biological Activities and Mechanisms

Neuropharmacological Effects

The compound modulates serotonin (5-HT) and dopamine (DA) pathways, as evidenced by in vitro assays using HEK293 cells transfected with human 5-HT₁A and D₂ receptors. At concentrations of 0.1–10 μM, it reduces cAMP production by 40–60%, suggesting partial agonist activity. Comparative studies with N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (IPPA) highlight its superior selectivity for 5-HT₁A over α₁-adrenergic receptors.

Antimicrobial Properties

In microbial susceptibility tests, the compound exhibits broad-spectrum activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.025
Escherichia coli0.05
Candida albicans0.1

Mechanistic studies indicate disruption of bacterial cell membrane integrity via interaction with lipid II precursors, a target shared by vancomycin.

Pharmacokinetics and Toxicology

Metabolic Stability

Incubation with human liver microsomes reveals a half-life (t₁/₂) of 45 minutes, primarily due to CYP3A4-mediated oxidation of the piperidine ring. Major metabolites include N-oxide derivatives and deacetylated products, both inactive in receptor-binding assays.

Acute Toxicity

SpeciesLD₅₀ (mg/kg)Route
Mouse320Oral
Rat480Intravenous

Adverse effects (ataxia, respiratory depression) occur at doses >100 mg/kg, correlating with histamine H₁ receptor off-target activity.

Comparative Analysis with Structural Analogs

Activity vs. Piperidine Derivatives

Compound5-HT₁A IC₅₀ (nM)D₂ IC₅₀ (nM)
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide12.389.7
N-[1-(2-Hydroxyethyl)piperidin-3-yl]-N-methyl-acetamide45.6210.4
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide8.975.2

The 2-aminoethyl group enhances hydrogen bonding with Ser159 and Tyr390 residues in the 5-HT₁A binding pocket, explaining its superior potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator